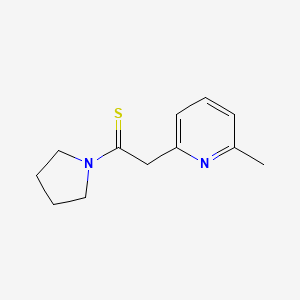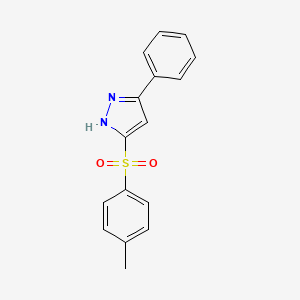
5-Phenyl-3-tosyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-tosyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, a phenyl group, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-tosyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, resulting in the formation of pyrazolone derivatives . These reactions are often carried out under mild conditions and can be catalyzed by various agents, including transition metals and photoredox catalysts .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-3-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyrazolones, pyrazolines, and various substituted pyrazoles .
Aplicaciones Científicas De Investigación
5-Phenyl-3-tosyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-tosyl-1H-pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Phenyl-3-tosyl-1H-pyrazole include:
- 3-Phenyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
What sets this compound apart is the presence of both a phenyl group and a tosyl group, which can significantly influence its reactivity and biological activity. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Propiedades
Número CAS |
180261-49-8 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
Clave InChI |
OOPMRUZTXAJQOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
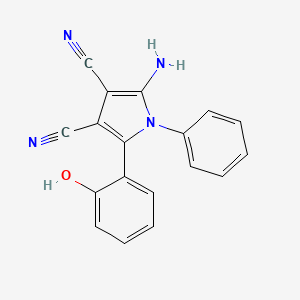
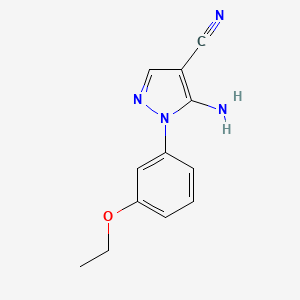
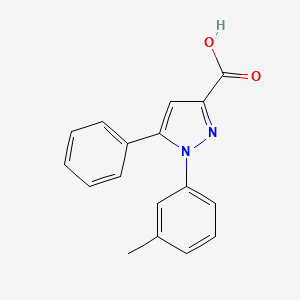
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
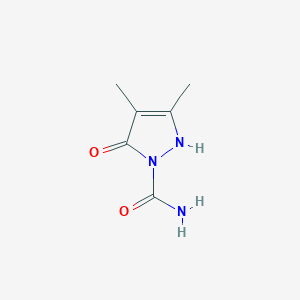
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
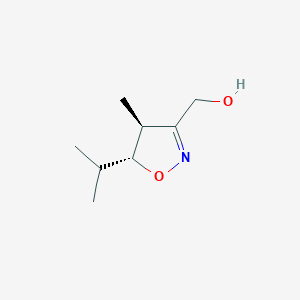
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
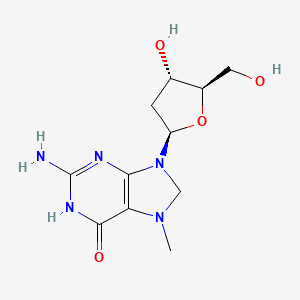
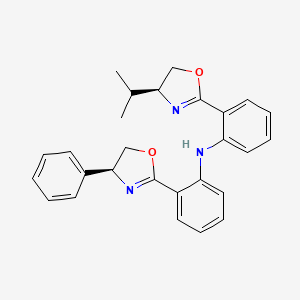
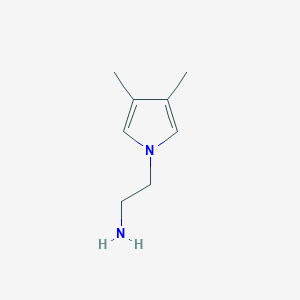
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
